cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester: is an organic compound with the molecular formula C14H15BrO3 and a molecular weight of 311.17 g/mol . This compound is characterized by the presence of a bromobenzoyl group attached to a cyclopentanecarboxylic acid methyl ester moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester typically involves the reaction of 4-bromobenzoyl chloride with cyclopentanecarboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester involves its interaction with specific molecular targets in biological systems. The bromobenzoyl group can interact with enzymes and receptors, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- cis-2-(4-Chlorobenzoyl)cyclopentanecarboxylic acid methyl ester
- cis-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid methyl ester
- cis-2-(4-Methylbenzoyl)cyclopentanecarboxylic acid methyl ester
Comparison: cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. The bromine atom also influences the compound’s biological activity, making it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C14H15BrO3 |
---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
methyl (1R,2S)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12+/m0/s1 |
InChI Key |
XKJACWYQAFNKQK-NWDGAFQWSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H]1C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.